Dimethylgallium azide

CAS No.: 132240-18-7

Cat. No.: VC19108924

Molecular Formula: C2H6GaN3

Molecular Weight: 141.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 132240-18-7 |

|---|---|

| Molecular Formula | C2H6GaN3 |

| Molecular Weight | 141.81 g/mol |

| IUPAC Name | azido(dimethyl)gallane |

| Standard InChI | InChI=1S/2CH3.Ga.N3/c;;;1-3-2/h2*1H3;;/q;;+1;-1 |

| Standard InChI Key | NAJHZDAWUQKNLV-UHFFFAOYSA-N |

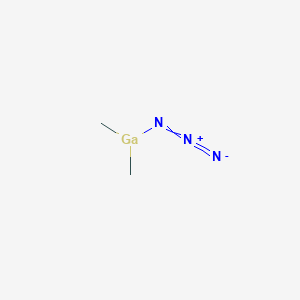

| Canonical SMILES | C[Ga](C)N=[N+]=[N-] |

Introduction

Synthesis and Structural Characteristics

Synthetic Routes

Dimethylgallium azide is typically synthesized via the reaction of dimethylgallium chloride (Me₂GaCl) with sodium azide (NaN₃) in anhydrous solvents such as toluene or tetrahydrofuran. This metathesis reaction proceeds under inert atmospheres to yield Me₂GaN₃ as a polymeric solid . Alternative routes involve the treatment of dimethylgallium amides with hydrazoic acid, though these methods are less commonly employed due to handling challenges associated with HN₃ .

Crystallographic Insights

X-ray diffraction studies have confirmed that Me₂GaN₃ adopts a polymeric structure in the solid state, with gallium atoms bridged by μ-1,3-azide ligands (Figure 1) . Each gallium center exhibits a trigonal planar geometry, coordinating to two methyl groups and two bridging azides. The Ga–N bond lengths range from 1.95 to 2.10 Å, consistent with strong covalent interactions . This structural motif enhances thermal stability, enabling Me₂GaN₃ to withstand temperatures up to 200°C without significant decomposition .

Table 1: Crystallographic Data for Dimethylgallium Azide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Ga–N Bond Length | 1.95–2.10 Å |

| N–N–N Bond Angle | 172° |

| Polymerization Mode | μ-1,3 Bridging Azide |

Thermal and Chemical Properties

Decomposition Behavior

Thermogravimetric analysis (TGA) reveals that Me₂GaN₃ decomposes exothermically above 250°C, releasing nitrogen gas and forming GaN as the primary solid product . The decomposition pathway involves the cleavage of Ga–N₃ bonds, followed by the recombination of Ga and N radicals to yield stoichiometric GaN. The activation energy for this process is calculated as 63 kJ/mol, indicating a moderate energy barrier conducive to controlled film growth .

Applications in GaN Thin Film Deposition

Film Growth Mechanisms

In CVD processes, Me₂GaN₃ is transported to a heated substrate (e.g., sapphire, GaAs, or silicon), where thermal decomposition yields GaN. At substrate temperatures of 250–475°C, amorphous GaN films with a bandgap of 3.3–3.4 eV are deposited . Epitaxial GaN layers form at higher temperatures (580–650°C), exhibiting hexagonal crystallinity and (0001) preferential orientation . The addition of dimethylhydrazine (Me₂NNH₂) as a co-precursor suppresses carbon contamination and mitigates film darkening caused by Ga nanoparticle formation .

Table 2: Deposition Parameters and GaN Film Properties

| Substrate Temperature (°C) | Crystallinity | Bandgap (eV) | Preferred Orientation |

|---|---|---|---|

| 250 | Amorphous | 3.4 | None |

| 475 | Polycrystalline | 3.3 | (0002) |

| 580 | Epitaxial | 3.4 | (0001) |

Substrate Compatibility

Me₂GaN₃ has been employed to deposit GaN on diverse substrates, including:

-

Sapphire (0001): Epitaxial films with full-width-at-half-maximum (FWHM) rocking curve values of 130 arcsec .

-

GaAs (100)/(111): Polycrystalline films with strong (0002) texture .

-

Silicon (111): Hexagonal GaN layers with low dislocation densities .

Optical and Electronic Properties

Luminescent Behavior

At cryogenic temperatures (<77 K), Me₂GaN₃ exhibits intense luminescence attributed to azide-to-gallium charge transfer (LMCT) with minor metal-centered contributions . Emission spectra feature a broad band centered at 450 nm (2.75 eV), independent of the matrix (polycrystalline solid vs. frozen glass), suggesting similar oligomeric structures in both states . This property is under investigation for potential applications in solid-state lighting and sensors.

Electronic Structure

Comparative Analysis with Related Precursors

Diethylgallium Azide (Et₂GaN₃)

Compared to Me₂GaN₃, diethylgallium azide decomposes at lower temperatures (400–500°C) but produces GaN films with higher carbon contamination due to ethyl ligand pyrolysis . Films grown using Et₂GaN₃ exhibit comparable crystallinity but require post-deposition annealing to achieve optimal electronic properties .

Bisazido(dimethylaminopropyl)gallium (BAZIGA)

Challenges and Future Directions

While Me₂GaN₃ offers significant advantages, challenges persist:

-

Film Cracking: High-temperature deposition (>600°C) induces thermal stress, leading to microcracks . Solutions include graded buffer layers and reduced cooling rates.

-

Carbon Contamination: Residual methyl ligands can incorporate into films, necessitating optimized decomposition conditions or co-reactants like NH₃ . Future research directions include the development of mixed-ligand precursors (e.g., methyl/azide/amido combinations) to fine-tune decomposition profiles and improve film purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume